R(-)-N-ALLYLNORAPOMORPHINE HBR R(-)-N-ALLYLNORAPOMORPHINE HBR (8R)-7-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-13,14-diol is an aporphine alkaloid.
Brand Name: Vulcanchem
CAS No.: 18426-17-0
VCID: VC21038580
InChI: InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1
SMILES: C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol

R(-)-N-ALLYLNORAPOMORPHINE HBR

CAS No.: 18426-17-0

Cat. No.: VC21038580

Molecular Formula: C19H19NO2

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

R(-)-N-ALLYLNORAPOMORPHINE HBR - 18426-17-0

Specification

CAS No. 18426-17-0
Molecular Formula C19H19NO2
Molecular Weight 293.4 g/mol
IUPAC Name (6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol
Standard InChI InChI=1S/C19H19NO2/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14/h2-7,15,21-22H,1,8-11H2/t15-/m1/s1
Standard InChI Key XEXUKNQDDPKEIF-OAHLLOKOSA-N
Isomeric SMILES C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
SMILES C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
Canonical SMILES C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Introduction

Chemical Structure and Properties

R(-)-N-Allylnorapomorphine hydrobromide features a dibenzoquinoline core structure with hydroxyl groups at positions 10 and 11, and an allyl group attached to the nitrogen at position 6. The "R(-)" designation indicates its specific stereochemistry, which is critical for its biological activity and receptor interactions. This stereochemistry influences its three-dimensional configuration and consequently its ability to bind to target receptors.

Pharmacological Profile

Mechanism of Action

As a dopamine receptor agonist, R(-)-N-Allylnorapomorphine HBr likely binds to and activates dopamine receptors, mimicking the natural neurotransmitter dopamine. This activation triggers intracellular signaling cascades typically associated with dopaminergic neurotransmission. The compound may exhibit different efficacies at various dopamine receptor subtypes, potentially influencing multiple dopamine-mediated physiological processes.

Research Applications

Neuroscience Research

R(-)-N-Allylnorapomorphine HBr serves as a valuable tool in neuroscience research, particularly for studying dopamine receptor functions and their implications in neuropsychiatric disorders. The compound has been used to investigate the role of dopamine signaling in various neurological and psychiatric conditions, potentially providing insights into diseases such as Parkinson's disease and schizophrenia.

Behavioral Studies

The compound has been employed in studies examining behavioral effects of dopaminergic modulation. In research on social behavioral profiling using unsupervised deep learning, R(-)-N-Allylnorapomorphine HBr was tested alongside other dopamine receptor agonists targeting D1, D2, and D3 receptors . Such studies help elucidate the specific roles of different dopamine receptor subtypes in regulating social behavior and may inform our understanding of disorders characterized by social dysfunction.

Table 1: Research Applications of R(-)-N-Allylnorapomorphine HBr

Research AreaApplicationPotential Significance
NeuroscienceDopamine receptor function studiesUnderstanding neuropsychiatric disorders
Behavioral researchSocial behavior assessmentInsights into social cognition mechanisms
Renal medicineHypoxia-reoxygenation injury modelsPotential cytoprotective properties
PharmacologyDopamine receptor binding studiesDevelopment of selective dopaminergic agents
Pain researchAnalgesic effects evaluationNovel approaches to pain management

Renal Protection Studies

Beyond its applications in neuroscience, R(-)-N-Allylnorapomorphine HBr has been investigated in the context of renal protection. Research examining agents that reduce renal hypoxia-reoxygenation injury included this compound among the tested substances . This suggests potential cytoprotective properties that extend beyond its effects on central nervous system dopamine receptors, possibly involving other mechanisms or receptor systems.

StudyPatients (N)Study Duration (months)Daily "Off" Reduction (%)Levodopa Reduction (%)
Poewe et al.177.2648
Frankel et al.3013.5585
Hughes et al.4927507
Esteban Muñoz et al.112345+15
Pietz et al.242220.5+27

Data adapted from search result

Analgesic Properties

Research indicates that R(-)-N-Allylnorapomorphine HBr may possess analgesic properties, suggesting potential applications in pain management. Dopamine signaling plays a role in pain perception and modulation, particularly in the mesolimbic pathway, which is involved in the affective component of pain. Compounds that modulate dopamine transmission may therefore offer novel approaches to pain management, potentially with different side effect profiles compared to traditional analgesics.

Comparative Pharmacology

Relationship to Other Dopaminergic Compounds

R(-)-N-Allylnorapomorphine HBr belongs to a family of compounds that includes apomorphine and various structural derivatives. The parent compound, apomorphine, is a non-selective dopamine receptor agonist that exhibits pKi values of 6.43, 7.08, 7.59, 8.36, and 7.83 for human recombinant D1, D2L, D3, D4, and D5 receptors, respectively .

Various modifications to the aporphine structure have been investigated to develop compounds with enhanced receptor selectivity, improved pharmacokinetic properties, or reduced side effects. These include halogenation at position 2, as in 2-chloromorphine , and the development of compounds like 2-fluoro-11-hydroxy-N-propylnoraporphine, which displays high affinity and selectivity for the D2 receptor .

Structure-Activity Relationships

Research on related compounds provides insights into the structure-activity relationships that may apply to R(-)-N-Allylnorapomorphine HBr. Studies on tetralins, another class of dopamine receptor ligands, have demonstrated that N-alkylation significantly affects dopaminergic potency, with n-propyl groups on the nitrogen being particularly effective for dopamine receptor activation .

The allyl substitution on the nitrogen in R(-)-N-Allylnorapomorphine HBr likely confers specific pharmacological properties that distinguish it from apomorphine and other derivatives. This substitution may influence receptor selectivity, binding affinity, metabolic stability, and blood-brain barrier penetration.

Future Research Directions

Further research is needed to fully characterize the pharmacological profile, therapeutic potential, and safety of R(-)-N-Allylnorapomorphine HBr. Key areas for investigation include:

  • Comprehensive receptor binding studies to determine its affinity and efficacy at different dopamine receptor subtypes and potentially other neurotransmitter receptors

  • Detailed pharmacokinetic studies to characterize its absorption, distribution, metabolism, and excretion, particularly focusing on brain penetration and metabolic stability

  • Preclinical efficacy studies in animal models of relevant conditions, including Parkinson's disease, schizophrenia, and pain

  • Investigation of its mechanism in renal protection and potential applications in preventing ischemia-reperfusion injury

  • Structure-activity relationship studies to optimize the molecular structure for specific therapeutic applications

  • Potential drug-drug interactions and safety profile, particularly with regard to cardiovascular and neuropsychiatric effects common to dopaminergic agents

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